molecular formula C10H5ClF2INO B1436337 4-Chloro-6-(difluoromethoxy)-3-iodoquinoline CAS No. 1598507-04-0

4-Chloro-6-(difluoromethoxy)-3-iodoquinoline

Cat. No. B1436337
M. Wt: 355.5 g/mol
InChI Key: KHCXQSIOTFOYES-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, 4-Chloro-6-(difluoromethoxy)-2-methylquinoline, has been reported . It has a molecular formula of C11H8ClF2NO and an average mass of 243.637 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 4-Chloro-6-(difluoromethoxy)-2-methylquinoline, include a molecular weight of 243.64, and it is typically stored at room temperature . It is usually in powder form .

Scientific Research Applications

Synthesis and Reactivity

  • Selective Substitution Reactions : The compound is used in selective stepwise substitution reactions to synthesize diarylquinolines with different aryl groups, achieved in high yields (Tsvetkov et al., 2002).
  • Intermediate in Synthesis : It serves as an important intermediate for the synthesis of biologically active compounds, such as GSK2126458, involving cyclization and substitution reactions (Wang et al., 2015).

Chemical Properties and Applications

  • Building Block in Synthesis : This compound is a versatile and attractive building block in chemical synthesis, used in various reactions like Williamson ether synthesis and ester hydrolysis (Li et al., 2020).
  • Study of Photophysical Properties : Its derivatives have been studied for their photophysical properties, such as absorption and emission in different solvents, and these properties are affected by substituents on the quinoline nucleus (Mphahlele et al., 2015).

Molecular Interactions and Structural Studies

  • Inclusion and Packing Properties : Chloro-substituted quinolines, including this compound, are studied for their inclusion and packing properties in crystal engineering, which are significantly different from non-chlorinated analogues (Ashmore et al., 2007).

Fluorescence and Quantum Yields

  • Fluorescence Properties : Certain derivatives demonstrate high fluorescence quantum yields and stability, indicating potential applications in fluorescence-based technologies (Ahvale et al., 2008).

Biological Activity

  • Antifungal Activity : Derivatives of 6-iodoquinoline, which can be synthesized from 4-Chloro-6-(difluoromethoxy)-3-iodoquinoline, have been explored for their antifungal activities (El-Hashash et al., 2015).

Other Chemical Transformations

  • Regioselective Alkynylation and Arylation : This compound is also used in regioselective alkynylation and subsequent arylation or amination reactions, showcasing its versatility in complex chemical transformations (Mphahlele, 2010).

properties

IUPAC Name

4-chloro-6-(difluoromethoxy)-3-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF2INO/c11-9-6-3-5(16-10(12)13)1-2-8(6)15-4-7(9)14/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCXQSIOTFOYES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1OC(F)F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF2INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(difluoromethoxy)-3-iodoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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